

Application Notes & Protocols for 1-Bromo-3,5-dichloro-2-methylbenzene

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	1-Bromo-3,5-dichloro-2-methylbenzene
Cat. No.:	B047230

[Get Quote](#)

Prepared by: Gemini, Senior Application Scientist

Introduction & Strategic Overview

1-Bromo-3,5-dichloro-2-methylbenzene (also known as 5-Bromo-1,3-dichloro-2-methylbenzene) is a polysubstituted aromatic compound of significant interest to the pharmaceutical, agrochemical, and materials science sectors.^{[1][2]} Its strategic value lies in its precisely arranged substitution pattern, which offers a versatile platform for complex molecular engineering. The molecule features three distinct halogen atoms—one bromine and two chlorines—and a methyl group on a benzene ring. This configuration provides multiple, differentially reactive sites for sequential chemical modifications.

The key to unlocking the synthetic potential of this intermediate is understanding its inherent chemoselectivity. The carbon-bromine (C-Br) bond is significantly more reactive towards oxidative addition in palladium-catalyzed cross-coupling reactions than the more robust carbon-chlorine (C-Cl) bonds.^[3] This reactivity difference is the cornerstone of its application, allowing for the selective functionalization at the C1 position while leaving the two chlorine atoms at C3 and C5 available for subsequent transformations. This document provides an in-depth analysis of the compound's properties and detailed, field-proven protocols for its application in two cornerstone reactions of modern organic synthesis: Suzuki-Miyaura cross-coupling and Grignard reagent formation.

Physicochemical Properties & Safety Mandates

A thorough understanding of the physical properties and safety requirements is a prerequisite for the successful and safe application of any chemical intermediate.

Table 1: Physicochemical and Safety Data for **1-Bromo-3,5-dichloro-2-methylbenzene**

Property	Value	Source
CAS Number	115615-19-5	[4]
Molecular Formula	C ₇ H ₅ BrCl ₂	[5]
Molecular Weight	239.92 g/mol	[5]
Appearance	White to off-white crystalline powder	[2]
Solubility	Insoluble in water; soluble in common organic solvents like THF, dioxane, and toluene.	[6]
Storage	Store in a cool, dry, well-ventilated area in a tightly sealed container.[2][7]	

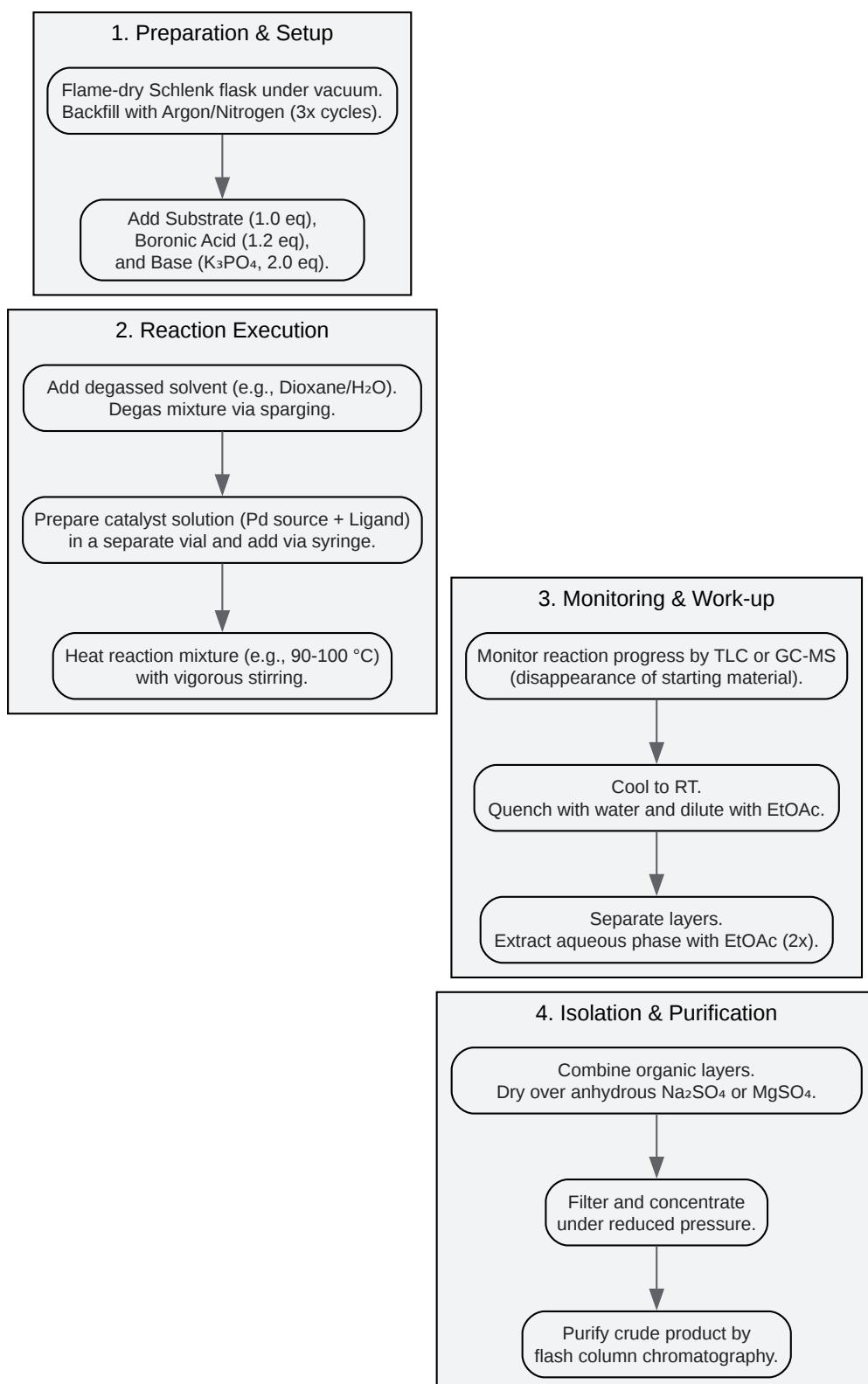
Safety & Handling:

Researchers must consult the full Safety Data Sheet (SDS) before handling. Based on data for analogous compounds, **1-Bromo-3,5-dichloro-2-methylbenzene** should be handled with caution.[8][9]

- **Hazards:** May cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[8][9] Harmful if swallowed (H302).[10]
- **Personal Protective Equipment (PPE):** Wear protective gloves, safety glasses with side shields, and a lab coat.[7] All manipulations should be performed in a certified chemical fume hood to avoid inhalation of dust or vapors.[9]

- First Aid: In case of skin contact, wash immediately with plenty of soap and water.[\[7\]](#) For eye contact, rinse cautiously with water for several minutes.[\[8\]](#) If inhaled, move to fresh air.[\[7\]](#) If swallowed, seek immediate medical attention.[\[10\]](#)

Core Reactivity Analysis: A Chemoselective Platform


The synthetic utility of **1-Bromo-3,5-dichloro-2-methylbenzene** is dictated by the electronic and steric environment of its functional groups.

- Primary Reactive Site (C-Br Bond): The C-Br bond possesses a lower bond dissociation energy compared to the C-Cl bond. This fundamental property makes it the primary site for reactions involving metal insertion or oxidative addition, most notably in palladium-catalyzed cross-coupling reactions.[\[3\]](#)[\[11\]](#) This allows for predictable and selective C-C, C-N, or C-O bond formation at this position.
- Secondary Reactive Sites (C-Cl Bonds): The two C-Cl bonds are significantly less reactive under typical cross-coupling conditions used for aryl bromides.[\[3\]](#) They can, however, be functionalized under more forcing conditions, often requiring specialized catalyst systems (e.g., those employing highly active phosphine ligands) or different reaction mechanisms. This opens the door for sequential, multi-step synthetic strategies on the same aromatic core.
- Steric Hindrance: The ortho-methyl group provides moderate steric hindrance around the C-Br bond and one of the C-Cl bonds. This can influence the kinetics of a reaction and necessitates the use of catalyst systems, particularly ligands, that are effective for sterically demanding substrates. Bulky, electron-rich phosphine ligands like SPhos or XPhos are often employed to facilitate the oxidative addition and reductive elimination steps in cross-coupling cycles.[\[3\]](#)[\[11\]](#)
- Ring Deactivation: The three electron-withdrawing halogen substituents deactivate the aromatic ring towards electrophilic aromatic substitution.[\[12\]](#) Consequently, reactions like Friedel-Crafts are generally not successful with such heavily halogenated substrates.[\[12\]](#)

Application Protocol 1: Selective Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a powerful method for forming C(sp²)-C(sp²) bonds. The following protocol details the selective coupling of an arylboronic acid at the C-Br position of **1-Bromo-3,5-dichloro-2-methylbenzene**.

Workflow Diagram: Suzuki-Miyaura Coupling

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. nbino.com [nbino.com]
- 2. 1-Bromo-3,5-Dichlorobenzene at Best Price, High Purity Chemical [sonalplasrubind.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. 1-Bromo-3,5-dichloro-2-methylbenzene | 115615-19-5 [chemicalbook.com]
- 5. 5-Bromo-1,3-dichloro-2-methylbenzene | C7H5BrCl2 | CID 641155 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. nbino.com [nbino.com]
- 7. assets.thermofisher.com [assets.thermofisher.com]
- 8. fishersci.dk [fishersci.dk]
- 9. static.cymitquimica.com [static.cymitquimica.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- To cite this document: BenchChem. [Application Notes & Protocols for 1-Bromo-3,5-dichloro-2-methylbenzene]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b047230#experimental-protocol-for-using-1-bromo-3-5-dichloro-2-methylbenzene]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com